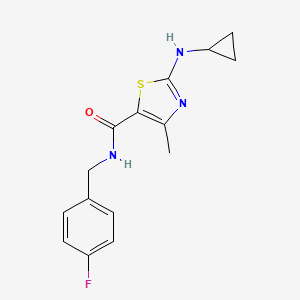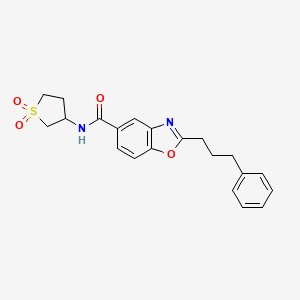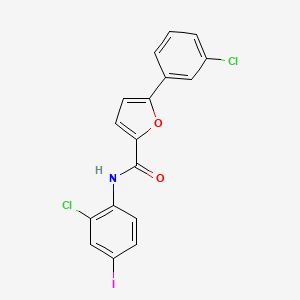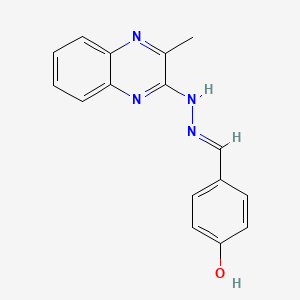![molecular formula C19H27N3O2 B6067726 N-(2,3-dihydro-1H-inden-2-yl)-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B6067726.png)
N-(2,3-dihydro-1H-inden-2-yl)-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1H-inden-2-yl)-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetamide is a complex organic compound that belongs to the class of acetamides. This compound features a unique structure that includes an indene moiety, a piperazine ring, and an acetamide group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indene Moiety: Starting from a suitable precursor, the indene ring can be synthesized through cyclization reactions.
Piperazine Ring Formation: The piperazine ring can be introduced through nucleophilic substitution reactions.
Acetamide Group Addition:
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety.
Reduction: Reduction reactions can occur at the carbonyl group in the piperazine ring.
Substitution: Various substitution reactions can be performed on the indene and piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against certain diseases or conditions.
Medicine
In medicinal chemistry, such compounds are explored for their potential therapeutic effects. They might be investigated for their efficacy in treating various ailments, including neurological disorders or infections.
Industry
Industrially, these compounds can be used in the development of new materials or as additives in various formulations.
作用机制
The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The indene and piperazine moieties could play a crucial role in binding to the target site, while the acetamide group might influence the compound’s pharmacokinetic properties.
相似化合物的比较
Similar Compounds
N-(2,3-dihydro-1H-inden-2-yl)-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetamide: can be compared with other acetamides, indene derivatives, and piperazine-containing compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.
属性
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-13(2)12-22-8-7-20-19(24)17(22)11-18(23)21-16-9-14-5-3-4-6-15(14)10-16/h3-6,13,16-17H,7-12H2,1-2H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITORMOJQRVIRTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCNC(=O)C1CC(=O)NC2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methoxy-2-phenyl-N-[1-(1-propyl-4-piperidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B6067643.png)
![1-(2-pyridinyl)-N-[4-(2-pyrimidinyloxy)benzyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6067649.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B6067656.png)
![4-{[2-(4-fluorophenyl)-1-piperidinyl]carbonyl}pyridazine](/img/structure/B6067662.png)

![2-[1-(benzylamino)-2-(3,4-diethoxyphenyl)ethylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6067688.png)


![1-[3-oxo-3-[3-(4-phenoxybenzoyl)piperidin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B6067717.png)

![ethyl 2-{[5-(aminocarbonyl)-2-methoxyphenyl]hydrazono}-3-oxobutanoate](/img/structure/B6067731.png)
![4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-phenylphthalazin-1-amine](/img/structure/B6067751.png)
![5-bromo-1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone]](/img/structure/B6067753.png)
![(3R,4R)-4-[4-(2-phenylethyl)piperazin-1-yl]-1-(4,4,4-trifluorobutyl)piperidin-3-ol](/img/structure/B6067758.png)
